2-amino-N-butyl-2-phenylacetamide
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Overview
Description
2-Amino-N-butyl-2-phenylacetamide is an organic compound with the molecular formula C₁₂H₁₈N₂O It is a derivative of acetamide and contains both an amino group and a phenyl group attached to the acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-butyl-2-phenylacetamide typically involves the reaction of phenylacetic acid with butylamine under specific conditions. The reaction can be carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can help achieve large-scale synthesis with minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-N-butyl-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group, resulting in the formation of 2-nitro-N-butyl-2-phenylacetamide.
Reduction: The nitro group, if present, can be reduced to an amino group, yielding the original compound.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: Electrophilic reagents such as nitric acid (HNO₃) and halogens (e.g., chlorine, bromine) are employed.
Major Products Formed:
Oxidation: 2-nitro-N-butyl-2-phenylacetamide
Reduction: this compound (reduction of nitro group)
Substitution: Nitrophenyl derivatives or halogenated phenyl derivatives
Scientific Research Applications
2-Amino-N-butyl-2-phenylacetamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals targeting various diseases.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
2-Amino-N-butyl-2-phenylacetamide is similar to other compounds such as 2-amino-N-phenylacetamide and 2-amino-N-(sec-butyl)-2-phenylacetamide. it is unique due to the presence of the butyl group, which can influence its chemical properties and biological activity. The comparison highlights its potential advantages in terms of stability, reactivity, and biological activity.
Comparison with Similar Compounds
2-amino-N-phenylacetamide
2-amino-N-(sec-butyl)-2-phenylacetamide
Properties
IUPAC Name |
2-amino-N-butyl-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-2-3-9-14-12(15)11(13)10-7-5-4-6-8-10/h4-8,11H,2-3,9,13H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSWTIYFXDVZQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(C1=CC=CC=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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